molecular formula C13H9F3O4S B12447695 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

Cat. No.: B12447695
M. Wt: 318.27 g/mol
InChI Key: SQUPJQTULPREFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a complex heterocyclic compound with a unique structure that includes a thieno-chromene core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions. The synthetic routes often include cyclization processes and the use of specific reagents to introduce the trifluoromethyl and methyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in influencing oxidative processes and cellular signaling pathways .

Comparison with Similar Compounds

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl and methyl substitutions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H9F3O4S

Molecular Weight

318.27 g/mol

IUPAC Name

8-methyl-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one

InChI

InChI=1S/C13H9F3O4S/c1-6-2-3-9-7(4-6)8-5-10(13(14,15)16)21(18,19)11(8)12(17)20-9/h2-4,10H,5H2,1H3

InChI Key

SQUPJQTULPREFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3(=O)=O)C(F)(F)F

Origin of Product

United States

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